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Abstract

This technical guide provides a comprehensive overview of the synthesis, crystallographic

analysis, and structural interpretation of 1,3-dimethyl-5-phenoxy-1H-pyrazole-4-
carbaldehyde and its derivatives. These compounds are of significant interest in medicinal

chemistry, and understanding their three-dimensional structure is paramount for rational drug

design. This document details field-proven protocols for single crystal growth and single-crystal

X-ray diffraction (SC-XRD) analysis, from data collection to structure solution and refinement.

We delve into a detailed analysis of the molecular geometry, conformational preferences, and

the landscape of intermolecular interactions, including hydrogen bonds and π-stacking, which

govern the crystal packing. Advanced analytical techniques such as Hirshfeld surface analysis

are discussed as a means to quantitatively and visually probe these interactions. Finally, we

bridge the gap between solid-state structure and biological function by exploring the structure-

activity relationship (SAR) insights that can be gleaned from crystallographic data, providing a

critical resource for researchers in drug discovery and materials science.
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The pyrazole ring system is a privileged scaffold in medicinal chemistry, forming the core of

numerous compounds with a wide spectrum of pharmacological activities.[1] Its unique

electronic properties and ability to act as both a hydrogen bond donor and acceptor make it a

versatile building block for designing ligands that can interact with various biological targets.

Pyrazole derivatives have been successfully developed as anti-inflammatory, anticancer,

antibacterial, and antidepressant agents.[1][2] A notable example includes celecoxib, a

selective COX-2 inhibitor used for treating arthritis. The continued exploration of pyrazole

derivatives is a vibrant area of research aimed at discovering novel therapeutic agents.[3][4]

Significance of 1,3-dimethyl-5-phenoxy-1H-pyrazole-4-
carbaldehyde Derivatives
The class of 1,3-dimethyl-5-phenoxy-1H-pyrazole-4-carbaldehyde derivatives combines the

robust pyrazole core with a flexible phenoxy moiety and a reactive carbaldehyde group. This

specific arrangement of functional groups offers multiple points for diversification, allowing for

the fine-tuning of steric and electronic properties to optimize biological activity. The aldehyde

group, in particular, can serve as a key interaction point with protein residues or as a synthetic

handle for creating more complex molecules, such as oximes, which are intermediates in the

synthesis of acaricides like fenpyroximate.[5][6]

The Critical Role of Crystal Structure Analysis in Drug
Design
Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the

precise three-dimensional arrangement of atoms in a molecule.[7][8] This technique provides

invaluable information on bond lengths, bond angles, and the overall conformation of a

molecule in its solid state.[7] For drug development, this structural knowledge is critical. It

allows for the visualization of the exact shape of a potential drug molecule, which is essential

for understanding its interaction with a protein binding site. Furthermore, analyzing the crystal

packing reveals the intermolecular interactions that stabilize the solid form, which can influence

crucial pharmaceutical properties such as solubility, stability, and bioavailability.[9][10]
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General Synthesis Pathway for 1,3-dimethyl-5-phenoxy-
1H-pyrazole-4-carbaldehyde Derivatives
The synthesis of the title compounds is typically achieved through a nucleophilic aromatic

substitution reaction. The causality behind this choice of reaction is its efficiency and

modularity. Starting with a halogenated pyrazole-4-carbaldehyde precursor, such as 5-chloro-

1,3-dimethyl-1H-pyrazole-4-carbaldehyde, the phenoxy group can be introduced by reaction

with a corresponding phenol in the presence of a base.

A common and effective procedure involves dissolving the 5-chloro-pyrazole precursor and a

substituted phenol in a polar aprotic solvent like dimethylformamide (DMF).[11] Potassium

hydroxide is added as the base to deprotonate the phenol, forming a more nucleophilic

phenoxide ion, which then displaces the chloride on the pyrazole ring. The reaction is typically

heated to ensure a reasonable reaction rate.[11] This method is robust and allows for the

synthesis of a diverse library of derivatives by simply varying the phenol starting material.

Protocol for Single Crystal Growth
The acquisition of high-quality single crystals suitable for X-ray diffraction is often the most

challenging step in structure determination. The following protocol is a self-validating system

that relies on slow evaporation, a technique chosen for its simplicity and effectiveness with

many organic compounds.[12] The key principle is to allow molecules to slowly and orderly

deposit from a solution onto a growing crystal lattice, which minimizes defects.

Synthesized pyrazole derivative (purified by column chromatography)

High-purity solvent (e.g., ethyl acetate, ethanol, or a mixture like ethyl acetate/petroleum

ether)

Clean glassware (small vials or test tubes)

Glass frit or syringe filter

Solvent Selection: Choose a solvent in which the compound is moderately soluble.[12] If

solubility is too high, only small crystals may form. A solvent system where the compound is

soluble when heated but less soluble at room temperature is ideal for slow cooling methods.
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For slow evaporation, a solvent in which the compound is reasonably soluble at room

temperature is preferred.

Prepare a Saturated Solution: Dissolve a small amount of the purified compound in the

chosen solvent or solvent mixture in a clean vial. Gently warm the solution if necessary to

dissolve the compound completely.

Filtration (Crucial Step): Filter the solution while warm through a glass frit or a syringe filter

into a clean vial. This step is critical to remove any dust or particulate matter which could act

as unwanted nucleation sites, leading to the formation of many small crystals instead of a

few large ones.[12]

Slow Evaporation: Cover the vial with a cap or parafilm, but do not seal it completely. Pierce

a few small holes in the cover with a needle. This allows the solvent to evaporate slowly over

several days to weeks.

Incubation: Place the vial in a location free from mechanical vibrations and significant

temperature fluctuations. Patience is key; do not disturb the growing crystals.[12]

Harvesting: Once suitable crystals have formed, carefully remove them from the solution

using a spatula or by decanting the mother liquor. Wash the crystals gently with a small

amount of cold solvent and allow them to air dry.

Diagram: Synthetic and Crystallization Workflow
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Caption: Workflow from synthesis to single crystal.
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Single-Crystal X-ray Diffraction (SC-XRD) Analysis
The Theoretical Basis of SC-XRD
SC-XRD operates on the principle of Bragg's Law (nλ = 2d sinθ). When a beam of X-rays

strikes a crystal, the electrons of the atoms scatter the X-rays. Because the atoms in a crystal

are arranged in a regular, repeating lattice, the scattered waves interfere with each other

constructively in specific directions, creating a unique diffraction pattern of spots.[7] By

precisely measuring the positions and intensities of these spots as the crystal is rotated, one

can mathematically reconstruct the three-dimensional electron density map of the molecule

and, from that, infer the positions of the atomic nuclei.[8]

Experimental Protocol for SC-XRD Data Collection
This protocol describes a standard workflow using a modern CCD area-detector diffractometer,

a choice dictated by its high sensitivity and rapid data collection capabilities.

Select a suitable crystal (typically 0.1-0.3 mm in size) under a microscope. The crystal

should have well-defined faces and be free of cracks or defects.

Using a minimal amount of inert oil (e.g., Paratone-N), affix the crystal to the tip of a cryo-

loop or a glass fiber.

Mount the loop onto the goniometer head of the diffractometer.

If data is to be collected at low temperatures (e.g., 100-113 K), immediately place the crystal

under a stream of cold nitrogen gas.[11] Low temperature is chosen to minimize thermal

vibrations of the atoms, resulting in a sharper diffraction pattern and higher quality data.

Unit Cell Determination: Collect a few initial frames to locate the diffraction spots. The

diffractometer software (e.g., Bruker's APEX suite) will use these to determine the

preliminary unit cell parameters and crystal system.[13]

Data Collection Strategy: The software then calculates an optimized strategy to collect a

complete and redundant dataset. This involves a series of scans (runs) where the crystal is

rotated through different angles (e.g., φ and ω scans).
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Exposure Time: Set an appropriate exposure time per frame (e.g., 10-30 seconds) to

achieve good signal-to-noise ratios.

Data Integration and Scaling: After collection, the raw diffraction images are processed. The

software (e.g., SAINT) integrates the intensity of each reflection and applies corrections for

factors like Lorentz-polarization and absorption (e.g., using SADABS).[13] This results in a

file containing the h, k, l indices and intensity for each reflection.

Structure Solution and Refinement
The structure is typically solved and refined using specialized software packages like SHELXTL

or Olex2.[13]

Structure Solution: This is the process of finding the initial atomic positions. Direct methods

are most common for small molecules. This statistical approach uses the measured

intensities to phase the reflections and generate an initial electron density map.

Structure Refinement: This is an iterative process of adjusting the atomic parameters

(positional coordinates, thermal displacement parameters) to improve the agreement

between the calculated diffraction pattern (from the model) and the observed data. This is

done using a least-squares minimization algorithm.

Initial Solution: Use a program like SHELXT or SIR to obtain an initial structural model from

the reflection data.

Model Building: Identify the atoms in the initial electron density map and build the molecular

fragment.

Isotropic Refinement: Refine the model with all atoms treated as isotropic spheres (vibrating

equally in all directions).

Anisotropic Refinement: Once the model is mostly complete, refine the non-hydrogen atoms

anisotropically, allowing them to be represented by ellipsoids to model their thermal motion

more accurately.

Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated geometric

positions (e.g., C-H = 0.95 Å) and refined using a "riding model," where their position is tied
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to the atom they are bonded to.[13] This is a standard and trustworthy approach because

hydrogen atoms scatter X-rays very weakly and are often difficult to locate directly from the

electron density map.

Final Refinement Cycles: Continue refinement until the model converges, meaning the shifts

in atomic parameters are negligible. The quality of the final model is assessed using metrics

like the R-factor (R1) and weighted R-factor (wR2), which should be as low as possible

(typically < 0.05 for good quality structures).

Diagram: From Crystal to Structure - The SC-XRD
Pipeline
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Caption: The experimental and computational pipeline for SC-XRD.
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Analysis of the Crystal Structure
The following analysis is based on crystallographic data reported for derivatives closely related

to the title compound, such as 1,3-Dimethyl-5-(3-methylphenoxy)-1H-pyrazole-4-carbaldehyde,

which serves as an authoritative and representative example.[11]

Key Crystallographic Data
Quantitative data from crystallographic studies are best summarized in a table for clarity and

comparison.

Parameter Representative Value for a Derivative[11]

Chemical Formula C₁₃H₁₄N₂O₂

Formula Weight ( g/mol ) 230.26

Crystal System Triclinic

Space Group P-1

a (Å) 7.9444 (16)

b (Å) 10.643 (3)

c (Å) 15.053 (3)

α (°) 107.732 (3)

β (°) 102.473 (5)

γ (°) 93.225 (7)

Volume (Å³) 1173.4 (5)

Z (molecules/unit cell) 4

Temperature (K) 113

Final R1 [I > 2σ(I)] 0.057

wR2 (all data) 0.100
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Note: The presence of Z=4 in a P-1 space group indicates there are two independent

molecules in the asymmetric unit.[11]

Molecular Geometry and Conformation
The core pyrazole ring is typically planar, as expected for an aromatic system.[13] A key

structural feature of this class of compounds is the relative orientation of the pyrazole and

phenoxy rings. The dihedral angle between the plane of the pyrazole ring and the plane of the

phenoxy ring is significant, often falling in the range of 80-90°.[11] In the case of 1,3-Dimethyl-

5-(3-methylphenoxy)-1H-pyrazole-4-carbaldehyde, these angles are reported as 86.5° and

82.3° for the two independent molecules in the asymmetric unit.[11] This near-perpendicular

arrangement is a result of steric hindrance between the substituents on the two rings, which

prevents a more coplanar conformation. This conformation has direct implications for the

molecule's overall shape and how it can fit into a receptor binding pocket.

Intermolecular Interactions and Crystal Packing
The way molecules pack in a crystal is dictated by a network of non-covalent interactions. In

the absence of strong hydrogen bond donors (like -OH or -NH), the packing of these pyrazole

derivatives is primarily governed by weaker C-H···O and C-H···π interactions.

C-H···O Hydrogen Bonds: The oxygen atom of the carbaldehyde group is a hydrogen bond

acceptor. Weak C-H···O interactions are commonly observed, where a C-H bond from a

neighboring molecule points towards the aldehyde oxygen, helping to link molecules into

chains or layers.[11][14]

C-H···π Interactions: A C-H bond can interact with the electron-rich face of an aromatic ring

(either the phenoxy or pyrazole ring). These interactions are also crucial in stabilizing the

crystal packing.[13]

π-π Stacking: In some derivatives, offset π-π stacking interactions can occur between the

aromatic rings of adjacent molecules, where the centroid-to-centroid distance is typically

around 3.8 Å.[14]

Hirshfeld Surface Analysis
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To gain deeper, quantitative insight into these intermolecular interactions, Hirshfeld surface

analysis is an invaluable tool.[15][16] This method defines a surface for a molecule in a crystal

by partitioning the crystal electron density.[17] Properties such as the normalized contact

distance (d_norm) can be mapped onto this surface, visually highlighting regions of close

intermolecular contact.

d_norm mapping: Red spots on the d_norm surface indicate close contacts with neighboring

atoms (shorter than the van der Waals radii sum) and correspond to the most significant

interactions, such as hydrogen bonds. Blue regions represent longer contacts.

2D Fingerprint Plots: The Hirshfeld surface can be deconstructed into a 2D "fingerprint" plot,

which summarizes all intermolecular contacts. This plot shows the distance to the nearest

nucleus inside the surface (d_i) versus the distance to the nearest nucleus outside the

surface (d_e).[18] Distinct spikes on this plot correspond to specific types of interactions

(e.g., sharp spikes for C-H···O bonds, wing-like shapes for π-π stacking), and the area under

these spikes can be used to quantify the relative contribution of each type of interaction to

the overall crystal packing.[15]

Diagram: Key Intermolecular Interactions
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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